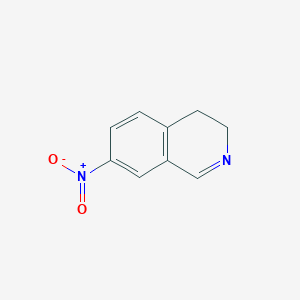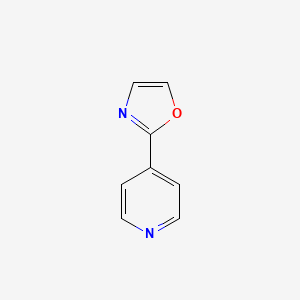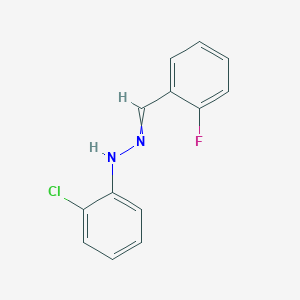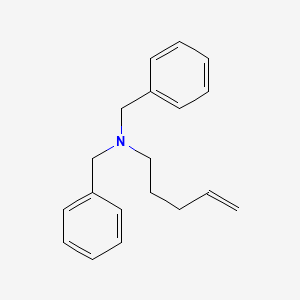
Ethyl 3-(trifluoromethyl)crotonate
Vue d'ensemble
Description
Ethyl 3-(trifluoromethyl)crotonate is a chemical compound with the molecular formula C7H9F3O2 . It is also known by other names such as ethyl 4,4,4-trifluoro-3-methylbut-2-enoate and ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate . The compound has a molecular weight of 182.14 g/mol .
Molecular Structure Analysis
The IUPAC name of Ethyl 3-(trifluoromethyl)crotonate is ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate . The InChI code is 1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4+ . The compound has a Canonical SMILES representation of CCOC(=O)C=C©C(F)(F)F and an Isomeric SMILES representation of CCOC(=O)/C=C(\C)/C(F)(F)F .Physical And Chemical Properties Analysis
Ethyl 3-(trifluoromethyl)crotonate has a molecular weight of 182.14 g/mol . The compound has a computed XLogP3-AA value of 2.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 182.05546401 g/mol . The topological polar surface area of the compound is 26.3 Ų .Applications De Recherche Scientifique
Material Science
The compound’s unique properties are of interest in material science, particularly in the development of new materials with specific desired characteristics.
- Polymer Synthesis : It may be used in synthesizing polymers with special properties, such as increased resistance to heat or chemicals .
Chemical Synthesis
Ethyl 3-(trifluoromethyl)crotonate is a valuable reagent in organic synthesis.
- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules .
- Synthetic Versatility : Its trifluoromethyl group is particularly useful in introducing fluorine into target molecules, which can significantly alter their chemical and biological properties .
Analytical Chemistry
In analytical chemistry, Ethyl 3-(trifluoromethyl)crotonate can be used as a standard or reference compound.
- Chromatography : It may be used in chromatographic methods to help identify or quantify substances within a sample .
Proteomics
Ethyl 3-(trifluoromethyl)crotonate is used in proteomics research, where it may play a role in the study of protein expression and function.
Safety and Hazards
Ethyl 3-(trifluoromethyl)crotonate is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mécanisme D'action
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the chemical formula C7H9F3O2 . It is a colorless liquid and is used in proteomics research .
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that the compound contains a trifluoromethyl and crotonate functional groups , which may interact with its targets in a specific manner.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Conclusion
While Ethyl 3-(trifluoromethyl)crotonate is a compound of interest in proteomics research , the specific details of its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that require further research. This highlights the complexity and the ongoing nature of scientific discovery in the field of biochemistry.
Propriétés
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZLARYVWBUKTG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24490-03-7 | |
| Record name | 24490-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluor-3-methyl-2-butensaeure-ethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



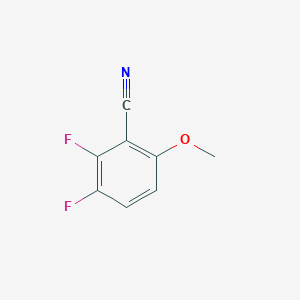
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
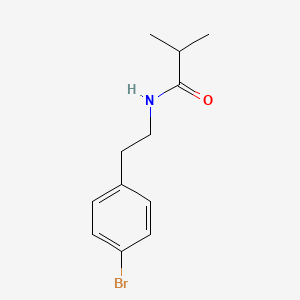
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
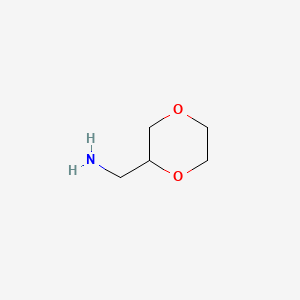
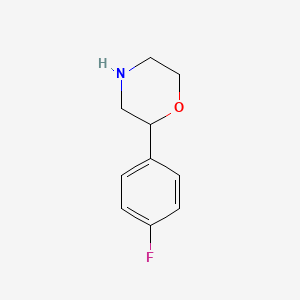
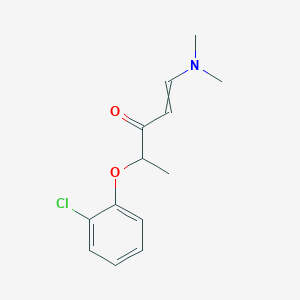
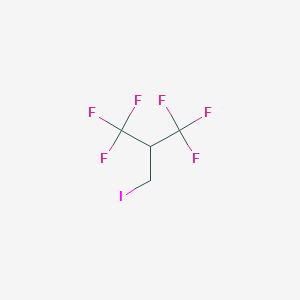
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
